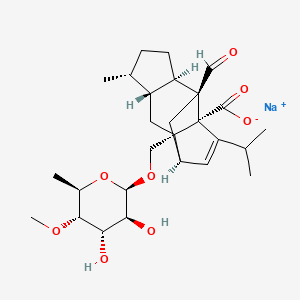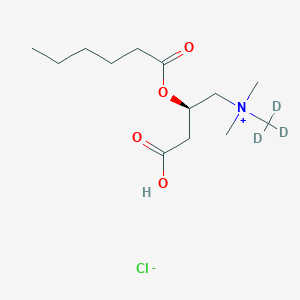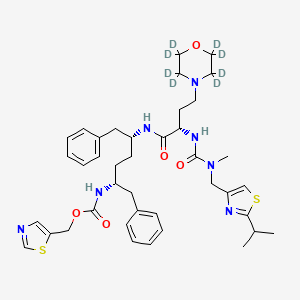
thiazol-5-ylmethyl((2R,5R)-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-(morpholino-d8)butanamido)-1,6-diphenylhexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobicistat-d8 is a deuterated form of cobicistat, a pharmacokinetic enhancer used in combination with other antiretroviral agents for the treatment of HIV-1 infection. The deuterated version, Cobicistat-d8, is often used in scientific research to study the pharmacokinetics and metabolism of cobicistat due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobicistat-d8 involves the incorporation of deuterium atoms into the cobicistat molecule. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The synthetic route generally follows the same steps as the synthesis of cobicistat, with modifications to introduce deuterium at specific positions .
Industrial Production Methods
Industrial production of cobicistat-d8 involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making cobicistat-d8 accessible for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Cobicistat-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of cobicistat-d8 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of cobicistat-d8 depend on the type of reaction. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Cobicistat-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cobicistat.
Biology: Employed in biological studies to understand the interaction of cobicistat with biological systems.
Medicine: Used in clinical research to investigate the efficacy and safety of cobicistat-containing drug formulations.
Industry: Utilized in the pharmaceutical industry for the development and quality control of antiretroviral drugs
Mecanismo De Acción
Cobicistat-d8, like cobicistat, acts as a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. By inhibiting CYP3A-mediated metabolism, cobicistat-d8 increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes. This enhances the pharmacokinetic profile of these agents, allowing for better therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Ritonavir: Another pharmacokinetic enhancer used in combination with antiretroviral agents. Unlike cobicistat, ritonavir has intrinsic anti-HIV activity.
Elvitegravir: Often co-formulated with cobicistat in fixed-dose combinations for the treatment of HIV-1 infection.
Darunavir: A protease inhibitor that is commonly boosted with cobicistat to improve its pharmacokinetic profile
Uniqueness of Cobicistat-d8
Cobicistat-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems, leading to more accurate and reliable data. Additionally, cobicistat-d8 has a lower potential for off-target drug interactions compared to ritonavir, making it a preferred choice for boosting antiretroviral agents .
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-OZLZWQNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)NC(=O)N(C)CC5=CSC(=N5)C(C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

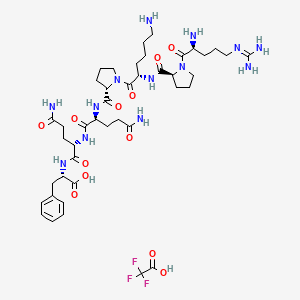
![[Sar1, Ile8]-Angiotensin II (TFA)](/img/structure/B8075408.png)
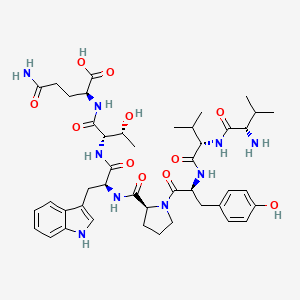
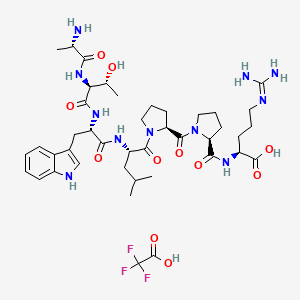


![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)


![(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone](/img/structure/B8075466.png)
